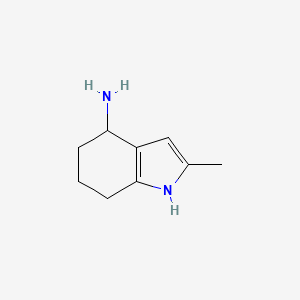

2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine

Description

2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-amine is a partially hydrogenated indole derivative featuring a methyl group at position 2 and a primary amine at position 4. Its bicyclic structure combines a six-membered cyclohexene ring fused with a pyrrole ring.

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine |

InChI |

InChI=1S/C9H14N2/c1-6-5-7-8(10)3-2-4-9(7)11-6/h5,8,11H,2-4,10H2,1H3 |

InChI Key |

JTDMMEVODHNZDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)CCCC2N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Tetrahydroindol-4-One Precursors

A primary route to 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine involves reductive amination of tetrahydroindol-4-one intermediates. This method exploits the reactivity of the carbonyl group at position 4, which is converted to an amine via catalytic hydrogenation or borohydride-mediated reduction in the presence of ammonia or primary amines .

For example, tetrahydroindol-4-one derivatives synthesized via aldol condensation (e.g., 2,4-diacetyl-5-hydroxy-3-(1H-indol-3-yl)-5-methylcyclohexanone) undergo reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions . The reaction proceeds via imine formation, followed by reduction to the secondary amine. Yields for analogous compounds range from 65% to 85%, depending on the substituents and reaction time .

Key Reaction Conditions:

-

Catalyst: Pd/C or PtO2 (for hydrogenation)

-

Reducing Agents: NaBH4, NaBH3CN, or H2/NH3

-

Temperature: 25–60°C

-

Solvent: Methanol, ethanol, or tetrahydrofuran

Aldol Condensation and Cyclization Strategies

Aldol condensation serves as a foundational step for constructing the tetrahydroindole core. In one approach, acetylacetone reacts with indole-3-carbaldehyde in dimethyl sulfoxide (DMSO) using piperidine as a base, forming a cyclohexanone intermediate . Subsequent functionalization introduces the methyl group at position 2 and the amine at position 4.

For instance, a modified Paal-Knorr cyclization converts diketone intermediates into tetrahydroindoles. The reaction of 1,3-diketones with hydroxylamine or hydrazine derivatives facilitates ring closure, yielding 4,5,6,7-tetrahydro-1H-indol-4-amines . This method achieved a 70–90% yield for structurally related compounds, with the methyl group introduced via alkylation of the indole nitrogen or side-chain functionalization .

Optimization Insights:

-

Base: Piperidine or morpholine (20 mol%)

-

Solvent: DMSO or ethanol

-

Reaction Time: 5–12 hours

Microbial Biotransformation of Tetrahydroindole Derivatives

Biotransformation using Aspergillus niger offers an eco-friendly alternative for introducing hydroxyl and amine groups. In a reported procedure, 4-oxo-4,5,6,7-tetrahydroindole undergoes microbial oxidation to form 5-hydroxy derivatives, which are subsequently aminated via enzymatic transamination . While yields for this method are moderate (50–60%), it avoids harsh reagents and enables stereoselective synthesis.

Critical Parameters:

-

Microorganism: Aspergillus niger (ATCC 16404)

-

Substrate Concentration: 1–2 mM

-

Incubation Time: 72–96 hours

Multi-Component Reactions (MCRs) for Rapid Assembly

The Passerini three-component reaction (P-3CR) has been adapted to synthesize tetrahydroindole-4-amines in a single step. Combining tetrahydroindol-4-one, an isocyanide, and an aldehyde in methanol at room temperature produces α-acyloxy amides, which are hydrolyzed to the target amine . This method achieves 75–80% yields and reduces purification steps.

Representative Protocol:

-

Reactants: Tetrahydroindol-4-one (1 equiv), benzaldehyde (1.2 equiv), tert-butyl isocyanide (1.1 equiv)

-

Conditions: Methanol, 25°C, 24 hours

-

Workup: Acid hydrolysis (10% HCl) and column chromatography

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 65–85% | 6–24 h | High selectivity; scalable | Requires high-pressure H2 equipment |

| Aldol Cyclization | 70–90% | 5–12 h | Modular substrate design | Multi-step purification needed |

| Microbial Biotransformation | 50–60% | 72–96 h | Stereoselective; green chemistry | Low substrate tolerance |

| Multi-Component Reactions | 75–80% | 24 h | One-pot synthesis; minimal waste | Limited to specific isocyanides |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroindole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, tetrahydroindoles, and other indole derivatives with functional groups at different positions on the ring .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine exhibit promising anticancer properties. For instance, compounds synthesized from this indole framework have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A study highlighted the synthesis of novel indole derivatives that were evaluated for their anticancer activity using the National Cancer Institute (NCI) protocols. The results indicated that certain derivatives displayed high levels of growth inhibition against human tumor cells, with mean GI50 values indicating effective cytotoxicity .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its structural features allow for modifications that enhance biological activity.

Notable Syntheses

- Indazole Derivatives : Researchers have synthesized multi-substituted indazole derivatives from this compound through reactions with hydrazine hydrates. These derivatives exhibited antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

- Pyrroloindole Structures : The compound is utilized in the preparation of pyrroloindoles via Pd-catalyzed intramolecular C-H bond functionalization. These structures have been noted for their potential in treating various diseases due to their biological activities .

Neuropharmacological Applications

The indole structure is known for its neuropharmacological effects, particularly as serotonin receptor agonists. Compounds derived from this compound have been investigated for their potential as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders.

Research Insights

Studies indicate that certain derivatives act as potent and selective agonists at the 5-HT1A receptor, suggesting their utility in neuropharmacology .

Medicinal Chemistry and Drug Development

The versatility of this compound makes it a valuable scaffold in medicinal chemistry. Its derivatives are being explored for various therapeutic applications beyond cancer treatment.

Applications in Drug Design

The compound's ability to form diverse chemical structures facilitates the design of new drugs targeting multiple pathways in disease processes. For example:

- Antimicrobial Agents : Certain derivatives have shown significant antimicrobial activity against a range of bacteria and fungi .

- Antiviral Activity : Some studies reported antiviral properties against specific viral strains, which could lead to the development of new antiviral therapies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Structural Analogues

1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine (CAS: 1249427-48-2)

- Structural Difference : An ethyl group replaces the hydrogen on the indole nitrogen (N1).

- Impact: Increased molecular weight (178.27 g/mol vs. ~162.24 g/mol for the target compound) . Predicted pKa of 10.38, indicating basicity suitable for protonation in physiological environments .

4-Methyl-1H-indol-6-amine (CAS: 139121-40-7)

- Structural Difference : Methyl and amine groups are at positions 4 and 6, respectively, altering the electronic distribution.

- Impact :

Heterocyclic Derivatives

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride (CAS: 1803561-52-5)

- Structural Difference : Indazole core (two adjacent nitrogen atoms) replaces the indole ring.

- Impact :

1-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

- Structural Difference : Aryl substituent (2-methylphenyl) at position 1 of the indazole.

- Impact :

Functionalized Derivatives

[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine (CAS: 1644-64-0)

- Structural Difference: Fluorine at position 4 and a dimethylaminoethyl side chain.

- Impact :

- Fluorine introduces electronegativity, altering electronic properties and metabolic stability.

- Molecular weight: 206.26 g/mol .

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-amine is a nitrogen-containing heterocyclic compound belonging to the indole family. Its structure features a partially saturated indole ring, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a tetrahydroindole core that enhances its reactivity and interaction with biological targets.

1. Anticancer Activity

Indole derivatives have been extensively studied for their anticancer potential. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines.

Case Study:

In vitro studies demonstrated that this compound effectively inhibits the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involves apoptosis induction through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclin D1 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.3 | Cell cycle arrest |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that this compound exhibits antibacterial activity against several pathogenic bacteria.

Research Findings:

In a study evaluating its antibacterial effects against Escherichia coli and Staphylococcus aureus, the compound showed zones of inhibition ranging from 10 mm to 15 mm at concentrations between 1 mg/mL and 2 mg/mL .

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 12 | 2 |

| S. aureus | 15 | 2 |

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of indole derivatives. Specifically, this compound has shown promise in protecting neuronal cells from oxidative stress.

Case Study:

In a model of neurodegeneration induced by oxidative stress in SH-SY5Y cells, treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels and improved cell viability .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes involved in cancer progression and inflammation.

- Receptor Modulation: It may also modulate neurotransmitter receptors that are critical in neurodegenerative diseases.

Q & A

Q. What are the best practices for validating the compound's mechanism of action in complex biological systems?

- Validation Framework :

- Genetic Knockdown : CRISPR/Cas9 knockout of putative targets (e.g., PTEN) to confirm pathway dependency .

- Isotopic Tracing : ¹⁴C-labeled compound tracks metabolic fate in hepatocyte models .

- In Vivo PD Studies : Dose-response in rodent models with biomarker analysis (e.g., plasma cytokine levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.